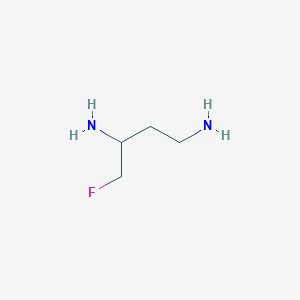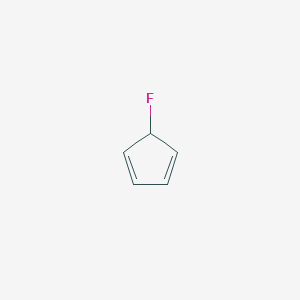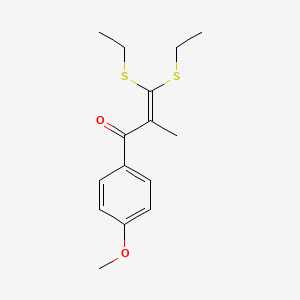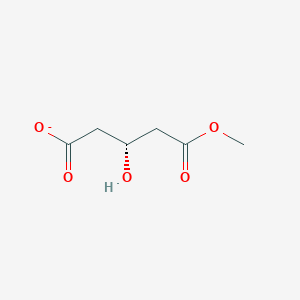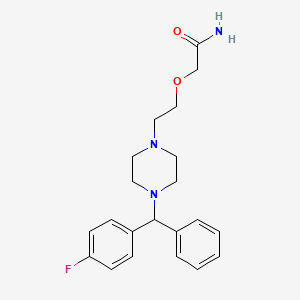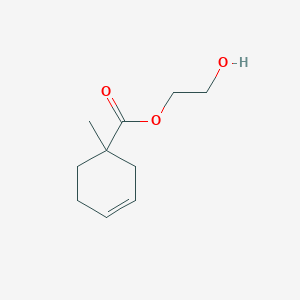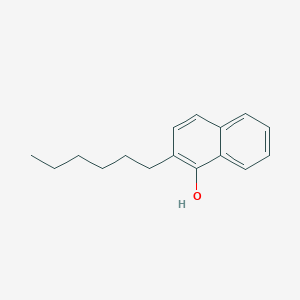
2-Hexylnaphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylnaphthalen-1-OL is an organic compound belonging to the class of alcohols It consists of a naphthalene ring substituted with a hexyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexylnaphthalen-1-OL can be synthesized through several methods. One common approach involves the alkylation of naphthalene with hexyl halides in the presence of a strong base, followed by hydroxylation of the resulting product. Another method includes the Grignard reaction, where a Grignard reagent (hexylmagnesium bromide) reacts with naphthaldehyde to form the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation and hydroxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexylnaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexyl naphthaldehyde or hexyl naphthone.
Reduction: Formation of hexyl naphthalene.
Substitution: Formation of hexyl naphthyl halides or amines.
Aplicaciones Científicas De Investigación
2-Hexylnaphthalen-1-OL has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hexylnaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-OL: Similar structure but lacks the hexyl group.
2-Naphthol: Another naphthalene derivative with a hydroxyl group at the 2-position.
Uniqueness
2-Hexylnaphthalen-1-OL is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
87323-58-8 |
|---|---|
Fórmula molecular |
C16H20O |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
2-hexylnaphthalen-1-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16(14)17/h6-8,10-12,17H,2-5,9H2,1H3 |
Clave InChI |
WDQJOZMFBREMOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


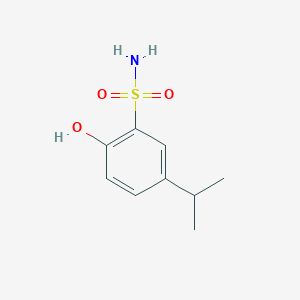
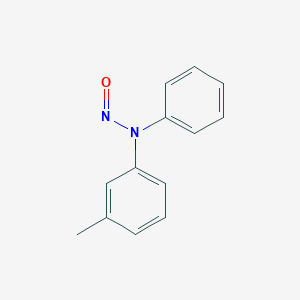
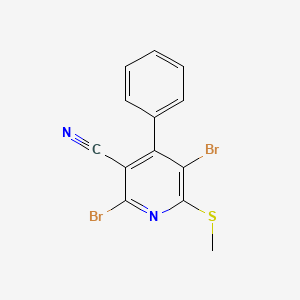
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

